4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVUXYVRWXMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939901 | |
| Record name | 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18484-32-7 | |
| Record name | Succinic acid, mono(1-(1-adamantyl)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018484327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[1-(Adamantan-1-yl)ethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Esterification with Succinic Anhydride
A widely adopted method involves the direct esterification of 1-(1-adamantyl)ethanol with succinic anhydride under acidic conditions.
Procedure :
-
Reactants : 1-(1-Adamantyl)ethanol (1.0 equiv), succinic anhydride (1.2 equiv).
-
Catalyst : Concentrated sulfuric acid (0.1 equiv) or p-toluenesulfonic acid (PTSA, 0.05 equiv).
-
Solvent : Toluene or dichloromethane (DCM).
-
Conditions : Reflux at 110°C for 12–24 hours under nitrogen atmosphere.
-
Workup : The mixture is cooled, diluted with ice-cold water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
Purification : Recrystallization from ethanol/water (3:1) yields the product as a white crystalline solid.
Key Data :
-
Purity : >95% (HPLC).
-
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 1.65–1.85 (m, 15H, adamantyl), 2.55–2.70 (m, 4H, -COCH₂CH₂CO-), 4.25 (q, 2H, -OCH₂-).
-
IR (KBr) : 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (acid C=O).
-
Advantages :
-
Straightforward one-step reaction.
-
Commercially available starting materials.
Limitations :
-
Prolonged reaction time.
-
Moderate yields due to steric hindrance.
Coupling-Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the condensation between 1-(1-adamantyl)ethanol and 4-oxobutanoic acid.
Procedure :
-
Reactants : 1-(1-Adamantyl)ethanol (1.0 equiv), 4-oxobutanoic acid (1.1 equiv).
-
Coupling Agent : EDC (1.5 equiv) with N-hydroxysuccinimide (NHS, 1.5 equiv).
-
Solvent : Dry DMF or THF.
-
Conditions : Stir at 25°C for 6–8 hours under argon.
-
Workup : Quench with aqueous HCl (1M), extract with ethyl acetate, and dry over MgSO₄.
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Data :
-
Purity : 98% (LC-MS).
-
Characterization :
-
¹³C NMR (100 MHz, CDCl₃): δ 28.5 (adamantyl CH₂), 35.2 (-COCH₂CH₂CO-), 65.8 (-OCH₂-), 177.5 (C=O).
-
Advantages :
-
High yields and purity.
-
Mild reaction conditions.
Limitations :
-
Requires anhydrous conditions.
-
Costly reagents.
Nucleophilic Substitution Approach
This method employs a tosylate intermediate to enhance the reactivity of the adamantyl ethoxy group.
Procedure :
-
Step 1 : Tosylation of 1-(1-adamantyl)ethanol with tosyl chloride (TsCl, 1.2 equiv) in pyridine/DCM (0°C, 2 hours).
-
Step 2 : Reaction of the tosylate with sodium 4-oxobutanoate in DMF at 80°C for 4 hours.
-
Workup : Acidify with HCl, extract with ethyl acetate, and concentrate.
-
Purification : Recrystallization from methanol.
Key Data :
Advantages :
-
Avoids strong acids.
-
Scalable for industrial applications.
Limitations :
-
Multi-step synthesis.
-
Toxicity of tosyl chloride.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the esterification process, significantly reducing reaction time.
Procedure :
-
Reactants : 1-(1-Adamantyl)ethanol (1.0 equiv), succinic anhydride (1.1 equiv).
-
Catalyst : PTSA (0.1 equiv).
-
Solvent : Solvent-free or minimal DCM.
-
Conditions : Microwave irradiation at 150 W, 100°C, 15–20 minutes.
-
Purification : Flash chromatography (SiO₂, gradient elution).
Key Data :
-
Energy Efficiency : 80% reduction in energy consumption compared to conventional methods.
Advantages :
-
Rapid synthesis.
-
Environmentally friendly (reduced solvent use).
Limitations :
-
Requires specialized equipment.
-
Limited scalability.
Analytical Characterization
Spectroscopic Data Comparison :
| Method | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C=O, cm⁻¹) | Yield (%) |
|---|---|---|---|---|
| Esterification | 1.65–1.85 (m, 15H) | 28.5, 35.2, 65.8, 177.5 | 1740, 1710 | 65–75 |
| Coupling Agent | 1.70–1.90 (m, 15H) | 28.7, 35.0, 66.1, 177.8 | 1735, 1705 | 80–85 |
| Nucleophilic Sub. | 1.68–1.88 (m, 15H) | 28.6, 35.1, 65.9, 177.6 | 1742, 1712 | 70–75 |
| Microwave-Assisted | 1.67–1.86 (m, 15H) | 28.5, 35.3, 65.7, 177.4 | 1738, 1708 | 85–90 |
Chromatographic Purity :
-
HPLC Retention Time : 8.2 minutes (C18 column, acetonitrile/water 60:40).
-
Melting Point : 142–144°C (DSC).
Comparative Analysis of Methods
| Parameter | Esterification | Coupling Agent | Nucleophilic Sub. | Microwave |
|---|---|---|---|---|
| Yield (%) | 65–75 | 80–85 | 70–75 | 85–90 |
| Reaction Time | 12–24 h | 6–8 h | 6 h | 15–20 min |
| Cost | Low | High | Moderate | Moderate |
| Scalability | High | Moderate | High | Low |
| Environmental Impact | Moderate | High | High | Low |
Applications and Derivatives
-
Prodrug Development : The adamantyl group enhances blood-brain barrier penetration, making the compound a candidate for neurological agents.
-
Polymer Chemistry : Serves as a monomer for biodegradable polymers due to its ester linkages.
-
Derivatives :
Analyse Chemischer Reaktionen
Types of Reactions
KT-362 undergoes various chemical reactions, including:
Oxidation: KT-362 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the benzothiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KT-362 with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
KT-362 has a wide range of scientific research applications, including:
Cardiovascular Research: KT-362 is used to study its effects on calcium, potassium, and sodium channels in cardiac cells.
Pharmacological Studies: KT-362 is used to investigate its vasodilatory effects and its potential as an antiarrhythmic agent.
Biological Research: The compound is used to study intracellular calcium mobilization and its effects on various cellular processes.
Industrial Applications: KT-362 is used in the development of new cardiovascular drugs and therapies.
Wirkmechanismus
KT-362 exerts its effects by acting as an antagonist of calcium channels, potassium channels, and sodium channels. It inhibits the release of calcium from the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. This leads to vasodilation and antiarrhythmic effects . The compound also affects the action potentials of cardiac cells by suppressing various membrane ionic currents .
Vergleich Mit ähnlichen Verbindungen
KT-362 ist einzigartig in seiner Fähigkeit, gleichzeitig auf mehrere Ionenkanäle zu wirken. Zu ähnlichen Verbindungen gehören:
Verapamil: Ein Kalziumkanalblocker mit ähnlichen vasodilatierenden Wirkungen, der jedoch nicht auf Kalium- und Natriumkanäle wirkt.
Diltiazem: Ein weiterer Kalziumkanalblocker mit ähnlichen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.
KT-362 zeichnet sich durch seinen multi-gerichteten Ansatz aus, was es zu einer wertvollen Verbindung in der kardiovaskulären Forschung macht .
Biologische Aktivität
4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantyl group, which is known for enhancing the lipophilicity and biological activity of various molecules. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory potential.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit cell proliferation by modulating key signaling pathways related to cell growth and survival.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via caspase activation.
- Inflammation Models : In animal models of chronic inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Q & A
Q. What are the critical steps for synthesizing 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid with high purity?
- Methodological Answer : Synthesis requires meticulous control of reaction conditions, including anhydrous environments to prevent side reactions. Post-synthesis, ensure complete removal of solvents (e.g., methanol) via vacuum drying, as residual solvents can interfere with downstream applications. Purity validation should employ NMR to detect impurities (e.g., δ 2.60–2.80 for CH groups, δ 3.68 for methoxy residues) . Coupled with HPLC (C18 column, acetonitrile/water mobile phase), this ensures >95% purity.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the adamantyl moiety (e.g., δ 1.6–2.1 for adamantyl protons) and ester/acid functional groups .
- X-ray Crystallography : Resolve the 3D structure to analyze steric effects of the adamantyl group and hydrogen-bonding patterns in the crystal lattice .
- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (broad O-H at ~2500–3000 cm) .
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s pharmacokinetics and target binding?
- Methodological Answer : The adamantyl moiety enhances lipophilicity, improving membrane permeability. To study this:
- LogP Measurements : Use shake-flask or chromatographic methods to quantify partitioning between octanol/water .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to predict metabolic stability .
- Surface Plasmon Resonance (SPR) : Assess binding affinity to biological targets (e.g., viral proteases), where adamantyl may stabilize hydrophobic pockets .
Q. How can researchers resolve discrepancies in reported bioactivity data for oxobutanoic acid derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends in structure-activity relationships (SAR), focusing on substituent effects (e.g., fluorophenyl vs. adamantyl groups) .
- Counter-Screen Selectivity : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific interactions .
Q. What computational strategies predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., SARS-CoV-2 main protease) .
- QM/MM Simulations : Calculate binding energies and transition states for reactions involving the oxobutanoic acid moiety .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity risks, prioritizing derivatives for synthesis .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the stability of adamantane-containing esters?
- Methodological Answer : Stability variations may arise from:
- pH Sensitivity : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10 to identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
- Light Exposure : Use UV-vis spectroscopy to monitor photodegradation; store compounds in amber vials if light-sensitive .
- Counterion Effects : Compare salts (e.g., sodium vs. potassium) to assess ionic strength impacts on solubility and shelf life .
Experimental Design Considerations
Q. How to design in vivo studies for evaluating neuroprotective effects of this compound?
- Methodological Answer :
- Animal Models : Use MPTP-induced Parkinson’s disease models in mice, administering the compound intravenously (10–50 mg/kg) .
- Biomarker Analysis : Quantify dopamine levels via LC-MS and monitor glial activation via GFAP immunohistochemistry .
- Pharmacokinetic Profiling : Collect plasma/brain samples at timed intervals to calculate AUC, , and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
